molecular formula C7H7Br B146081 2-Bromotoluene CAS No. 95-46-5

2-Bromotoluene

Cat. No. B146081
CAS RN: 95-46-5
M. Wt: 171.03 g/mol
InChI Key: QSSXJPIWXQTSIX-UHFFFAOYSA-N
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Description

2-Bromotoluene is a brominated derivative of toluene, a compound where a bromine atom is substituted at the second position of the toluene molecule. It serves as an intermediate in various chemical syntheses and possesses unique properties that make it valuable in the production of other chemical compounds .

Synthesis Analysis

The synthesis of 2-bromotoluene derivatives can be achieved through different methods. For instance, 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI) is synthesized from the parent PDI using transition-metal-catalyzed borylation followed by treatment with copper(II) bromide . Another example is the preparation of 2-bromo-6-fluorotoluene from 2-amino-6-nitrotoluene through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction, with a yield of 51.8% .

Molecular Structure Analysis

The molecular structure of bromotoluenes can be complex and varies depending on the substituents and their positions on the benzene ring. For example, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by electron diffraction, revealing a mixture of two conformers with the halogen atoms in anti or gauche positions .

Chemical Reactions Analysis

2-Bromotoluene derivatives participate in various chemical reactions. They can undergo photocatalytic reactions, as seen with 2-bromo-3,3,3-trifluoropropene, which couples with N-aryl amino acids to form 4-(difluoromethylidene)-tetrahydroquinolines . Additionally, isomeric bromotoluenes can react with sodium bis(trimethylsilyl)amide to yield N,N-bis(trimethylsilyl)toluidines and products from a rare 1,3-migration of the silyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromotoluene derivatives can be characterized using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 2-bromo-4-chlorotoluene have been recorded, and its molecular properties such as vibrational frequencies, Mulliken charges, and hyperpolarizability have been computed using density functional methods . These properties are crucial for understanding the behavior of these molecules in different environments and their potential applications.

Scientific Research Applications

Isomerization Studies

2-Bromotoluene has been a subject of research in the field of isomerization. Studies have explored the isomerization of bromotoluenes under the influence of Al2Br6 as a catalyst. This process involves intermolecular isomerizations (ortho-para and para-ortho) and intramolecular 1,2-shifts in the formation of meta-bromotolouene (Valois, Albada, & Veenland, 1968).

Synthesis Techniques

New synthetic techniques have been developed for 2-Bromotoluene, emphasizing green chemistry approaches. These techniques involve using water as a solvent and optimizing reaction conditions to improve yield and environmental friendliness (Xue, 2010).

Photodissociation Research

The photodissociation dynamics of bromotoluene radical cations have been studied extensively. This research is crucial for understanding molecular behavior under photolysis and has implications in fields like spectroscopy and photochemistry (Kim & Shin, 1997).

Electrophilic Bromination Studies

The electrophilic bromination of toluene has been investigated, determining the ortho, meta, and para ratios of bromotoluenes. Such studies are significant for understanding electrophilic aromatic substitution and for applications in organic synthesis (Smith, McKee, & Zanger, 2002).

Environmental Impact and Green Chemistry

Research on 2-Bromotoluene has also focused on its synthesis and applications in a manner that is environmentally sustainable, such as the use of zeolites in the bromination process to increase selectivity and reduce environmental impact (Vega, Sasson, & Huddersman, 1993).

Safety And Hazards

2-Bromotoluene is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-methylbenzene
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InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
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InChI Key

QSSXJPIWXQTSIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1Br
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Molecular Formula

C7H7Br
Record name O-BROMOTOLUENE
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DSSTOX Substance ID

DTXSID2024660
Record name 2-Bromotoluene
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Molecular Weight

171.03 g/mol
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Physical Description

O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992), Colorless liquid; [HSDB]
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Boiling Point

358 °F at 760 mmHg (NTP, 1992), 181.7 °C
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Flash Point

174 °F (NTP, 1992), 79 °C, 79 °C (174 °F) CLOSED CUP
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, SOL IN ALL PROPORTIONS IN CARBON TETRACHLORIDE, Very soluble in ethanol, ether, and benzene
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Density

1.431 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.432 @ 20 °C/4 °C
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Vapor Density

5.9 (Air= 1)
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Vapor Pressure

1 mmHg at 75.9 °F (NTP, 1992), 1.04 [mmHg], Vapor pressure = 2.88 kPa (21.6 mm Hg) at 75 °C, 1.00 mm Hg @ 25 °C /Calculated from experimentally-derived coefficients/
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Product Name

2-Bromotoluene

Color/Form

COLORLESS LIQ

CAS RN

95-46-5
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Melting Point

-15 °F (NTP, 1992), -27.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromotoluene
Reactant of Route 2
2-Bromotoluene
Reactant of Route 3
2-Bromotoluene
Reactant of Route 4
2-Bromotoluene
Reactant of Route 5
2-Bromotoluene
Reactant of Route 6
2-Bromotoluene

Citations

For This Compound
1,850
Citations
M Govindarajan, K Ganasan, S Periandy… - … Acta Part A: Molecular …, 2010 - Elsevier
In this work, the vibrational spectral analysis was carried out using Raman and infrared spectroscopy in the range 100–4000cm −1 and 50–4000cm −1 , respectively, for the title …
Number of citations: 50 www.sciencedirect.com
NS Sundar - Canadian journal of chemistry, 1984 - cdnsciencepub.com
… The infrared absorption and laser Raman spectra of 4-amino-3-bromotoluene and 5-amino-2-bromotoluene have been recorded. The vibrational analysis is presented assuming C, symmetry for the …
Number of citations: 11 cdnsciencepub.com
AK Manglik, RB Moodie, K Schofield… - Journal of the …, 1980 - pubs.rsc.org
… In contrast to 4-bromotoluene, 2-bromotoluene is not … 2Bromotoluene was included for comparison with 2… total ( 2 2 1 yo) from 2-bromotoluene cannot be separated, but they appear to …
Number of citations: 7 pubs.rsc.org
D Dobslaw, KH Engesser - Applied microbiology and biotechnology, 2012 - Springer
… Initial concentrations of 9.1 mmol L −1 2-fluorotoluene, 12.6 mmol L −1 2-chlorotoluene or 8.3 mmol L −1 2-bromotoluene as well as an initial optical density of 1.6 at 546 nm were …
Number of citations: 29 link.springer.com
M Feuerstein, F Berthiol, H Doucet, M Santelli - Synthesis, 2004 - thieme-connect.com
… They described that P(t-Bu) 3 associated to palladium is a good ligand for the reaction of 2-bromotoluene, 2,6-dimethylbromobenzene or 2,6-dimethylchlorobenzene with …
Number of citations: 40 www.thieme-connect.com
A Gniewek, JJ Ziółkowski, AM Trzeciak, M Zawadzki… - Journal of …, 2008 - Elsevier
… The Suzuki coupling of 2-bromotoluene with phenylboronic acid, used as the test reaction, revealed that the obtained catalysts were quite efficient even at 40 C and that their catalytic …
Number of citations: 181 www.sciencedirect.com
A Gniewek - Journal of Organometallic Chemistry, 2016 - Elsevier
… (TEM), nitrogen adsorption-desorption studies and successfully applied in the Suzuki-Miyaura cross-coupling of phenylboronic acid with different kinds of aryl halides (2-bromotoluene, 4…
Number of citations: 20 www.sciencedirect.com
NS Sundar, C Santhamma - Spectrochimica Acta Part A: Molecular …, 1987 - Elsevier
… -has been used for the first time to record the uv-vis spectra of three substituted toluenes, namely 2-amino-6-nitrotoluene, 4amino-3-bromotoluene and 5-amino-2-bromotoluene. The nx…
Number of citations: 1 www.sciencedirect.com
T Hayashi, M Konishi, Y Kobori… - Journal of the …, 1984 - ACS Publications
… The high efficiency of PdCl2(dppf) was also observed in the reaction of 4-bromoanisole (2c) and 2-bromotoluene (2d), both of which are expected to undergo the cross-coupling …
Number of citations: 922 pubs.acs.org
M Feuerstein, H Doucet, M Santelli - Tetrahedron Letters, 2001 - Elsevier
… that similar reaction rates were obtained for the cross-coupling of bromobenzene with 2-methylbenzene boronic acid (TON 4.3×10 6 ) (entry 21) than for the coupling of 2-bromotoluene …
Number of citations: 80 www.sciencedirect.com

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